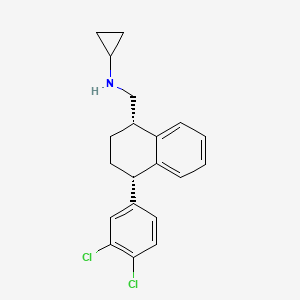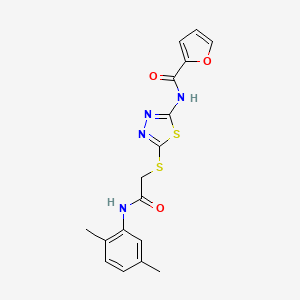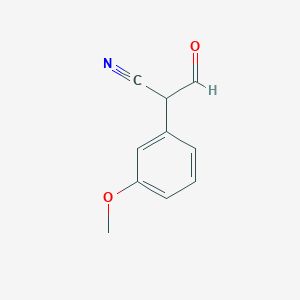
N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine is a chemical compound of significant interest due to its complex structure and diverse applications. This molecule comprises a cyclopropanamine moiety attached to a naphthalenyl unit, which is further substituted with a dichlorophenyl group. The stereochemistry of the compound is specified as 1S,4S, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine typically involves multi-step organic reactions. A common approach starts with the preparation of the tetrahydronaphthalen-1-yl intermediate. This intermediate undergoes a series of transformations, including chlorination to introduce the dichlorophenyl group and a subsequent reaction with cyclopropanamine under specific conditions to yield the final product. Conditions such as temperature control, solvent selection, and reaction time are crucial for optimizing yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to enhance efficiency and scalability. The use of flow chemistry systems can help in maintaining consistent reaction conditions and reducing production time. Purification steps such as recrystallization or chromatographic techniques are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: Typically leads to the formation of oxygenated derivatives.
Reduction: Can yield simpler amine derivatives.
Substitution: Particularly nucleophilic substitution reactions, where the cyclopropanamine moiety can be modified.
Common Reagents and Conditions
Reagents such as halogenating agents, reducing agents (like LiAlH4 or NaBH4), and oxidizing agents (like KMnO4 or H2O2) are commonly used. Reaction conditions often involve specific pH levels, temperatures ranging from -10°C to 100°C, and solvents such as methanol, ethanol, or dichloromethane.
Major Products Formed
The major products depend on the type of reaction:
Oxidation: yields carboxylic acids or ketones.
Reduction: forms amines or alcohols.
Substitution: results in derivatives with different substituents on the cyclopropanamine group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate for synthesizing more complex molecules. It serves as a building block in the creation of polymers, agrochemicals, and materials with specific properties.
Biology
Biologically, its derivatives are explored for potential bioactivity, including antibacterial and antifungal properties. The structure allows for modifications that can enhance these biological activities.
Medicine
In the medical field, research focuses on its potential therapeutic applications. It is studied for its interactions with specific receptors or enzymes, which could lead to the development of new pharmaceuticals for treating various conditions.
Industry
Industrially, the compound's stability and reactivity make it suitable for use in manufacturing processes, including the production of dyes, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. These interactions can lead to alterations in biochemical pathways, affecting cellular processes. For instance, binding to a specific enzyme may inhibit its activity, thus modulating a metabolic pathway.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-(((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine stands out due to its unique combination of a cyclopropanamine and a dichlorophenyl-substituted naphthalenyl group. This specific arrangement imparts distinct chemical properties and biological activities.
Similar Compounds
N-(4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methylamine
N-((1S,4S)-4-(3,4-Dichlorophenyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)amine
N-((1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)ethylamine
Each of these compounds features variations in their amine groups or the naphthalenyl moiety, which result in different reactivities and applications.
Properties
IUPAC Name |
N-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N/c21-19-10-6-13(11-20(19)22)17-9-5-14(12-23-15-7-8-15)16-3-1-2-4-18(16)17/h1-4,6,10-11,14-15,17,23H,5,7-9,12H2/t14-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOYBXLAANBDHM-PBHICJAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2CCC(C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2[C@H]1CNC3CC3)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chlorophenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2748629.png)
![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid](/img/structure/B2748630.png)
![2,6-difluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2748632.png)

![3,4,5-trimethoxy-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2748635.png)



![1-Cyclohexyl-3-[2-(4-fluorophenoxy)ethyl]urea](/img/structure/B2748642.png)

![ethyl 3-[[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B2748644.png)

![3-fluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B2748648.png)

